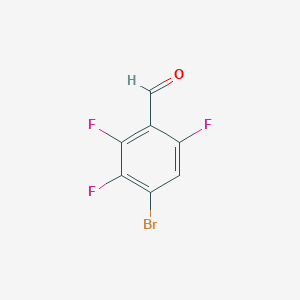

4-溴-2,3,6-三氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-2,3,6-trifluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated benzaldehydes have been investigated for their reactivity and properties, which can offer insights into the behavior of halogenated benzaldehydes in general.

Synthesis Analysis

The synthesis of brominated benzaldehydes can involve several steps, including palladium-catalyzed ortho-bromination, as seen in the preparation of substituted 2-bromobenzaldehydes . This method demonstrates the potential for selective halogenation in the synthesis of complex molecules. Additionally, the synthesis of 4-bromobenzaldehyde derivatives through condensation reactions with urea and substituted acetophenones has been reported, leading to the formation of pyrimidin-2-one and hexahydropyrimido[4,5-d]pyrimidin-2,7-dione derivatives . These methods highlight the versatility of brominated benzaldehydes as precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be significantly influenced by the presence of halogen atoms. For instance, the crystal structure of 2-fluoro-4-bromobenzaldehyde was determined using X-ray diffraction, revealing an orthorhombic space group and an O-trans conformation . The study also included density functional theory (DFT) simulations to support the experimental findings and to compare the effects of different halogens on the molecular structure . These insights are valuable for understanding the conformational preferences and structural characteristics of halogenated benzaldehydes.

Chemical Reactions Analysis

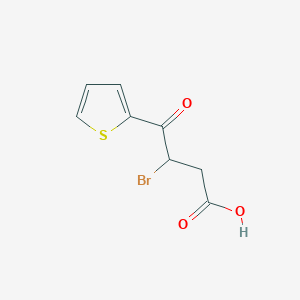

Brominated benzaldehydes can undergo various chemical reactions, including bromination, deprotection, and condensation, to yield a diverse array of products. For example, the reaction of 4-bromobenzaldehyde with substituted acetophenones and urea leads to the formation of pyrimidin-2-one derivatives . The reactivity of these compounds can be further modified through subsequent bromination steps . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves multiple reaction steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These reactions demonstrate the chemical versatility of brominated benzaldehydes as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the presence of bromine and other substituents on the aromatic ring. The vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde provide insights into the characteristic frequencies and potential energy distribution of normal modes . The study of the nonlinear optical properties of brominated dimethoxybenzaldehydes reveals that bromine substitution can enhance the third-order nonlinear susceptibility, indicating potential applications in nonlinear optical materials . Furthermore, the synthesis and characterization of poly(iminophenol)s derived from 4-bromobenzaldehyde have shown that these materials possess thermal, optical, electrochemical, and fluorescent properties, which can be tuned by the introduction of electron-donating groups .

科学研究应用

合成化学中的应用

4-溴-2,3,6-三氟苯甲醛因其潜在应用而成为合成化学领域的焦点。它已被广泛用于构建具有潜在生物、药用和材料应用的化合物。特别是,其衍生物已在钯催化的交叉偶联条件下被使用,以创造各种复杂结构 (Ghosh & Ray, 2017)。

材料科学中的应用

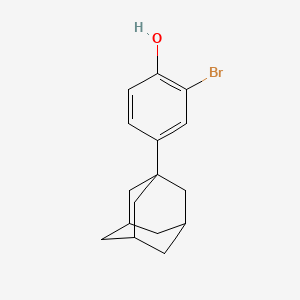

在材料科学领域,4-溴-2,3,6-三氟苯甲醛及其衍生物由于其独特的结构特征而显示出潜力。例如,从海藻中衍生的某些溴酚,与4-溴-2,3,6-三氟苯甲醛有结构相关,已经表现出强大的自由基清除活性,表明在抗氧化材料中有潜在应用 (Duan, Li & Wang, 2007)。

分子电子学中的应用

该化合物及其类似物也已被研究其电子和结构特性,表明在分子电子学中有潜在应用。研究表明,溴取代可以显著改变这些分子的线性和非线性光学响应,使它们成为光学器件中的潜在候选 (Aguiar et al., 2022)。

属性

IUPAC Name |

4-bromo-2,3,6-trifluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYTFIWASJIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378444 |

Source

|

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,6-trifluorobenzaldehyde | |

CAS RN |

537033-56-0 |

Source

|

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)